Chemical structure and physical properties of 2,4-Dichloro-6-Formylphenyl Benzoate
Chemical structure and physical properties of 2,4-Dichloro-6-Formylphenyl Benzoate
An In-Depth Technical Guide to 2,4-Dichloro-6-Formylphenyl Benzoate
Foreword: Navigating the Landscape of a Novel Compound
This technical guide is dedicated to the comprehensive analysis of 2,4-Dichloro-6-Formylphenyl Benzoate, a compound for which detailed experimental data is not yet prevalent in publicly accessible literature. As such, this document serves as both a repository of known information on analogous structures and a predictive guide for researchers and scientists. By leveraging established principles of organic chemistry and drawing parallels with well-characterized related molecules, we aim to provide a robust foundational understanding of its chemical structure, physicochemical properties, and potential applications. This approach, rooted in scientific analogy, is designed to empower professionals in drug development and chemical research to anticipate the behavior of this molecule and to design future experimental work. Every effort has been made to ground the presented information in authoritative sources, with clear citations provided for verification.
Molecular Structure and Identification
2,4-Dichloro-6-Formylphenyl Benzoate is an aromatic ester. Its structure is characterized by a benzoate group attached to a dichlorinated phenyl ring which also bears a formyl (aldehyde) substituent. The precise arrangement of these functional groups dictates the molecule's steric and electronic properties, which in turn influence its reactivity and potential biological activity.
Figure 1: Chemical structure of 2,4-Dichloro-6-Formylphenyl Benzoate.
Systematic Name: 2,4-Dichloro-6-formylphenyl benzoate Molecular Formula: C₁₄H₈Cl₂O₃
As of this writing, a specific CAS number for this compound is not readily found in major chemical databases, suggesting its novelty or limited commercial availability.
Physicochemical Properties: A Predictive Analysis
The physical and chemical properties of a molecule are critical for its handling, formulation, and mechanism of action. In the absence of direct experimental data for 2,4-Dichloro-6-Formylphenyl Benzoate, we can predict its properties based on its constituent parts and data from analogous compounds.
| Property | Predicted Value | Basis for Prediction and Reference |
| Molecular Weight | 295.12 g/mol | Calculated from the molecular formula C₁₄H₈Cl₂O₃. |
| Melting Point | 70-90 °C (estimated) | Phenyl benzoate has a melting point of 68-70 °C[1]. The addition of chloro and formyl groups would likely increase this value due to increased polarity and intermolecular forces. 2,4-Dichlorobenzaldehyde has a melting point of 70-71°C[2]. |
| Boiling Point | > 300 °C (estimated) | Phenyl benzoate has a boiling point of 298-299 °C[1]. The larger molecular weight of the target compound suggests a higher boiling point. |
| logP (o/w) | ~4.0 (estimated) | Phenyl benzoate has a calculated XLogP3 of 3.6[3]. The two chlorine atoms will increase the lipophilicity, while the polar formyl and ester groups will have a competing effect. |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform. | Based on the properties of phenyl benzoate[1] and the overall nonpolar character of the molecule. |
| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of phenyl benzoate[1] and 2,4-dichlorobenzaldehyde[4]. |
Proposed Synthesis and Reactivity
Retrosynthetic Analysis and Proposed Forward Synthesis
A plausible synthetic route to 2,4-Dichloro-6-Formylphenyl Benzoate involves the esterification of 2,4-dichloro-6-formylphenol with benzoyl chloride. This is a standard method for the formation of phenyl esters.
Figure 2: Proposed synthesis of 2,4-Dichloro-6-Formylphenyl Benzoate.
Causality Behind Experimental Choices:
-
Esterification: The reaction between an acid chloride (benzoyl chloride) and a phenol (2,4-dichloro-6-formylphenol) is a highly efficient and widely used method for forming phenyl esters.
-
Base Catalyst: A weak base such as pyridine is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Reactivity Profile
The chemical reactivity of 2,4-Dichloro-6-Formylphenyl Benzoate is governed by its three key functional groups:
-
Ester Linkage: The ester group is susceptible to nucleophilic acyl substitution. Under basic conditions (e.g., with sodium hydroxide), it can be hydrolyzed back to benzoate and 2,4-dichloro-6-formylphenolate.
-
Aldehyde Group: The formyl group is a site for nucleophilic addition reactions.[5] It can be oxidized to a carboxylic acid or reduced to a primary alcohol. It can also undergo reactions typical of aldehydes, such as the formation of imines, acetals, and cyanohydrins.[5] Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[5][6]
-
Dichlorinated Phenyl Ring: The chlorine atoms are deactivating and ortho-, para-directing for electrophilic aromatic substitution, though the ring is already heavily substituted. The electron-withdrawing nature of the chloro, formyl, and ester groups makes the ring electron-deficient and potentially susceptible to nucleophilic aromatic substitution under harsh conditions.
Anticipated Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of a synthesized compound. Based on the known spectra of its constituent parts, we can predict the key features of the spectra for 2,4-Dichloro-6-Formylphenyl Benzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (7.0-8.5 ppm) and a distinct singlet for the aldehyde proton (around 10.0 ppm). The protons on the benzoate ring will likely appear as a multiplet, while the two protons on the dichlorinated ring will appear as distinct signals due to their different chemical environments.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the aldehyde carbon around 190 ppm and a signal for the ester carbonyl carbon around 165 ppm. The aromatic carbons will resonate in the 120-150 ppm range.
Reference Spectra for Analogs:
-
Phenyl Benzoate: The ¹H NMR spectrum shows multiplets in the aromatic region.[7]
-
2,4-Dichlorobenzaldehyde: The ¹H NMR shows distinct signals for the aromatic protons and a singlet for the aldehyde proton at approximately 10.39 ppm.[8] The ¹³C NMR shows the aldehyde carbon at around 188 ppm.[2]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
| C=O (Ester) | ~1735 cm⁻¹ | Phenyl benzoate shows a strong C=O stretch around this region.[9] |
| C=O (Aldehyde) | ~1700 cm⁻¹ | Aromatic aldehydes typically show a C=O stretch in this region. |
| C-O (Ester) | 1270-1000 cm⁻¹ | Characteristic stretching vibrations for the C-O bond of the ester.[10] |
| C-Cl | 800-600 cm⁻¹ | Stretching vibrations for the carbon-chlorine bonds. |
| Aromatic C-H | ~3100-3000 cm⁻¹ | Stretching vibrations for the aromatic C-H bonds. |
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed. The fragmentation pattern would likely involve cleavage of the ester bond, leading to characteristic fragment ions.
Predicted Fragmentation:
-
Loss of the phenoxy group: [M - O-C₆H₃(Cl)₂(CHO)]⁺
-
Formation of the benzoyl cation: [C₆H₅CO]⁺ (m/z = 105)
-
Formation of the 2,4-dichloro-6-formylphenoxide radical cation: [O-C₆H₃(Cl)₂(CHO)]⁺ (m/z = 190)
The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) will result in characteristic M+2 and M+4 peaks for chlorine-containing fragments.
Potential Applications in Research and Drug Development
While specific applications for 2,4-Dichloro-6-Formylphenyl Benzoate have not been documented, its structural motifs suggest several areas of potential interest for researchers.
-
Medicinal Chemistry: Dichlorophenyl groups are present in numerous bioactive compounds and approved drugs, where they can enhance binding affinity and metabolic stability.[11][12] The presence of aldehyde and ester functionalities provides handles for further chemical modification to create libraries of related compounds for screening. Phenyl benzoate derivatives have also been investigated for their anticancer properties.[13]
-
Synthetic Intermediates: The reactivity of the aldehyde and ester groups makes this molecule a potentially versatile intermediate for the synthesis of more complex molecules, such as heterocycles or polymers.
-
Materials Science: Phenyl benzoate derivatives are known to form the basis of some liquid crystals.[13] The specific substitution pattern of the target compound could be explored for novel materials with interesting optical or electronic properties.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of 2,4-Dichloro-6-Formylphenyl Benzoate. These should be adapted and optimized based on standard laboratory safety procedures and practices.
Synthesis of 2,4-Dichloro-6-Formylphenyl Benzoate
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-6-formylphenol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Addition of Base: Add a slight excess of a non-nucleophilic base, such as pyridine (1.1 equivalents), to the solution.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1 equivalent) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Spectroscopic Characterization
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[14]
-
-
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (for GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.[14]
-
Mass Analysis: Obtain the mass spectrum, noting the molecular ion and major fragment ions.
-
Conclusion
2,4-Dichloro-6-Formylphenyl Benzoate represents a molecule of significant interest at the intersection of synthetic chemistry, medicinal chemistry, and materials science. While direct experimental data remains to be published, this guide provides a comprehensive, predictive framework based on the well-documented properties of its chemical analogs. The proposed synthetic route is robust and follows established chemical principles, and the anticipated spectroscopic data provides a clear roadmap for its characterization. It is our hope that this guide will serve as a valuable resource for researchers, stimulating further investigation into the properties and potential applications of this novel compound.
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